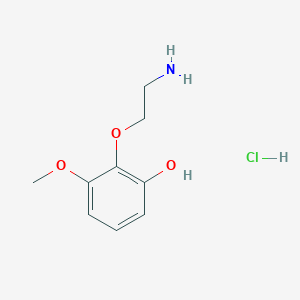

2-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Aminoethoxy)ethanol” appears as a colorless liquid with a faint fishlike odor . It’s combustible but difficult to ignite and corrosive to tissue . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . The IUPAC name is 2-(2-aminoethoxy)ethanol . The InChI code is InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2 .Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Aminoethoxy)ethanol” is 105.14 g/mol . It’s likely to be mobile in the environment due to its water solubility .Safety and Hazards

Mechanism of Action

Target of Action

The compound 2-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride, also known as Aminoethoxyvinylglycine (AVG), primarily targets the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants .

Mode of Action

AVG competitively inhibits ACC synthase . By binding to the active site of the enzyme, it prevents the conversion of SAM to ACC, thereby reducing the production of ethylene . Ethylene is a plant hormone that regulates growth and development, so AVG’s action can have significant effects on plant physiology .

Biochemical Pathways

The primary biochemical pathway affected by AVG is the ethylene biosynthesis pathway . By inhibiting ACC synthase, AVG reduces the production of ACC and, consequently, ethylene . This can affect various downstream processes regulated by ethylene, including fruit ripening, flower wilting, and leaf fall .

Result of Action

The inhibition of ethylene production by AVG can lead to delayed fruit ripening, extended flower longevity, and altered leaf senescence . These effects can be beneficial in agricultural and horticultural applications, where controlling the timing of these processes can improve crop yield and quality .

properties

IUPAC Name |

2-(2-aminoethoxy)-3-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-12-8-4-2-3-7(11)9(8)13-6-5-10;/h2-4,11H,5-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXJXXHNHAHVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2946426.png)

![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946432.png)

![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)

![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)